An In-depth Technical Guide to Ethyl trans-4-oxo-2-butenoate: Chemical Properties, Structure, and Biological Relevance for Drug Development
An In-depth Technical Guide to Ethyl trans-4-oxo-2-butenoate: Chemical Properties, Structure, and Biological Relevance for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl trans-4-oxo-2-butenoate is a bifunctional organic molecule featuring both an α,β-unsaturated ester and an aldehyde moiety. This unique structural arrangement confers significant reactivity, making it a valuable intermediate in organic synthesis and a molecule of interest in the field of drug development. Its electrophilic nature, particularly its capacity to act as a Michael acceptor, allows it to interact with biological nucleophiles, thereby modulating key cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for Ethyl trans-4-oxo-2-butenoate. A key focus is placed on its interaction with the Keap1-Nrf2 signaling pathway, a critical regulator of cellular response to oxidative stress and a prominent target in modern drug discovery.
Chemical Properties and Structure
Ethyl trans-4-oxo-2-butenoate is a clear, pale yellow to yellow liquid. Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for its application in a laboratory setting.
Table 1: Physicochemical Properties of Ethyl trans-4-oxo-2-butenoate
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈O₃ | [1][2] |
| Molecular Weight | 128.13 g/mol | [1][2] |
| CAS Number | 2960-66-9 | [1][3] |
| Appearance | Clear pale yellow to yellow liquid | [3] |
| Melting Point | -9 °C | [4] |
| Boiling Point | 184-188 °C | [4] |
| Density | 1.063 g/cm³ | [4] |
| Refractive Index | 1.4550 (@ 20°C) | [4] |
| Water Solubility | Slightly soluble | [5] |
| Storage | Store in freezer under inert atmosphere | [6] |
Structural Information
The structure of Ethyl trans-4-oxo-2-butenoate is characterized by a four-carbon chain with an ethyl ester at one end, a trans-double bond between the second and third carbons, and an aldehyde group at the fourth carbon.
-
IUPAC Name: ethyl (2E)-4-oxobut-2-enoate
-
Synonyms: Ethyl fumaraldehydate, (E)-Ethyl 4-oxobut-2-enoate, Fumaraldehydic acid ethyl ester
-
SMILES: CCOC(=O)C=CC=O[3]
-
InChI: InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+[3]
Experimental Protocols
Synthesis: Ozonolysis of Ethyl Sorbate
A common laboratory-scale synthesis of Ethyl trans-4-oxo-2-butenoate involves the ozonolysis of ethyl sorbate. This method selectively cleaves the more electron-rich double bond of the conjugated diene system.
Reaction Scheme:
(EtOOC-CH=CH-CH=CH-CH₃) + O₃ → (EtOOC-CH=CH-CHO) + CH₃CHO
General Experimental Protocol:
-
Dissolution: Dissolve ethyl sorbate in a suitable solvent, such as dichloromethane or a mixture of methanol and dichloromethane, and cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Reductive Work-up: Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to the cold solution to quench the ozonide intermediate and stir the mixture as it warms to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Ethyl trans-4-oxo-2-butenoate.
Note: This is a representative protocol. For precise details and reaction conditions, refer to the cited literature, such as Francisco, C. G., et al. (1983). Steroids, 41(3), 277-284.[7]
Purification of α,β-Unsaturated Esters
Impurities in α,β-unsaturated esters often include the corresponding carboxylic acid and alcohol from hydrolysis, as well as residual carbonyl-containing compounds from the synthesis. A general purification procedure is as follows:
-
Acid Removal: Wash the crude ester with a dilute aqueous solution of sodium bicarbonate or sodium carbonate to remove any acidic impurities.
-
Washing: Subsequently, wash the organic layer with brine to remove any remaining aqueous-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure.
-
Distillation or Chromatography: For further purification, the ester can be distilled under reduced pressure or purified by column chromatography.[8]
Spectroscopic Analysis: ¹H and ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of Ethyl trans-4-oxo-2-butenoate.
Expected ¹H NMR Spectrum (in CDCl₃):
-
Aldehydic Proton (-CHO): A doublet in the region of 9.5-9.8 ppm, with a small coupling constant to the adjacent vinylic proton.
-
Vinylic Protons (-CH=CH-): Two doublets of doublets in the region of 6.5-7.5 ppm. The trans-coupling constant (J) is expected to be large (around 15-16 Hz).
-
Ethyl Group Methylene Protons (-OCH₂CH₃): A quartet around 4.2 ppm.
-
Ethyl Group Methyl Protons (-OCH₂CH₃): A triplet around 1.3 ppm.
Expected ¹³C NMR Spectrum (in CDCl₃):
-
Aldehyde Carbonyl Carbon (-CHO): A signal in the downfield region, typically around 190-200 ppm.
-
Ester Carbonyl Carbon (-COO-): A signal around 165 ppm.
-
Vinylic Carbons (-CH=CH-): Two signals in the range of 120-150 ppm.
-
Ethyl Group Methylene Carbon (-OCH₂-): A signal around 61 ppm.
-
Ethyl Group Methyl Carbon (-CH₃): A signal around 14 ppm.
Biological Relevance and Signaling Pathways
The presence of an α,β-unsaturated carbonyl system makes Ethyl trans-4-oxo-2-butenoate an electrophilic species and a Michael acceptor.[9] This reactivity is of significant interest in drug development as it allows for covalent interactions with nucleophilic residues, such as the cysteine thiols found in proteins.
The Keap1-Nrf2 Signaling Pathway
A key signaling pathway modulated by Michael acceptors is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.[1][10]
-
Under Basal Conditions: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low.[1][11]
-
In Response to Electrophilic Stress: Electrophilic compounds, such as Ethyl trans-4-oxo-2-butenoate, can react with the highly reactive cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, leading to the dissociation of the Nrf2-Keap1 complex.[1][9]
-
Nrf2 Activation and Gene Transcription: Once released, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This leads to the upregulation of antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H quinone dehydrogenase 1) and proteins involved in detoxification and the maintenance of cellular redox homeostasis.[1][10]
The ability of Michael acceptors to activate the Nrf2 pathway has made them attractive candidates for the development of drugs targeting diseases associated with oxidative stress, such as chronic inflammatory diseases, neurodegenerative disorders, and cancer.[9][12]
Diagram: The Keap1-Nrf2 Signaling Pathway Activation by a Michael Acceptor
Caption: Activation of the Nrf2 pathway by a Michael acceptor.
Conclusion
Ethyl trans-4-oxo-2-butenoate is a versatile chemical entity with well-defined chemical and physical properties. Its role as a synthetic intermediate is underscored by its bifunctional nature. For drug development professionals, its significance lies in its electrophilic character as a Michael acceptor, enabling it to modulate the Keap1-Nrf2 signaling pathway. A thorough understanding of its properties, synthesis, and biological activity is paramount for its effective utilization in the discovery and development of novel therapeutics targeting oxidative stress-related pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. L18491.22 [thermofisher.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Ethyl trans-4-oxo-2-butenoate, 96% | Fisher Scientific [fishersci.ca]
- 6. lookchem.com [lookchem.com]
- 7. ETHYL TRANS-4-OXO-2-BUTENOATE synthesis - chemicalbook [chemicalbook.com]
- 8. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 9. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
